molecular formula C19H13ClN4O4 B11394559 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Cat. No.: B11394559
M. Wt: 396.8 g/mol
InChI Key: AGALKLRFLAOGTL-UHFFFAOYSA-N
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Description

N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE is a complex organic compound that features a combination of oxadiazole and isoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the Isoindole Moiety: The isoindole ring is typically synthesized through the condensation of phthalic anhydride with primary amines.

    Final Coupling: The final step involves coupling the oxadiazole and isoindole moieties through appropriate linkers under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs due to its unique structural features.

    Biological Studies: Investigation of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: Use in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE
  • **N-{[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE

Uniqueness

N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDE is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its methoxy or fluoro analogs.

Properties

Molecular Formula

C19H13ClN4O4

Molecular Weight

396.8 g/mol

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(1,3-dioxoisoindol-2-yl)acetamide

InChI

InChI=1S/C19H13ClN4O4/c20-12-7-5-11(6-8-12)17-22-16(28-23-17)9-21-15(25)10-24-18(26)13-3-1-2-4-14(13)19(24)27/h1-8H,9-10H2,(H,21,25)

InChI Key

AGALKLRFLAOGTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NCC3=NC(=NO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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